molecular formula C16H28O2 B14314982 4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione CAS No. 106240-92-0

4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione

Katalognummer: B14314982
CAS-Nummer: 106240-92-0
Molekulargewicht: 252.39 g/mol
InChI-Schlüssel: CFRLFOZUSKAFOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione is an organic compound characterized by its unique structure, which includes a tert-butyl group and multiple methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione typically involves the use of tert-butyl and methyl-substituted precursors. One common method involves the reaction of tert-butyl ketone with a methyl-substituted alkene under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar precursors and catalysts. The process is optimized for yield and purity, often involving multiple steps of purification such as distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione exerts its effects involves its interaction with specific molecular targets The compound’s structure allows it to participate in various chemical reactions, influencing pathways such as oxidation-reduction and substitution

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-tert-Butyl-2,6-dimethylacetophenone: Shares the tert-butyl and methyl groups but differs in the overall structure and functional groups.

    tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-3-pyridinyl)-1-piperazinecarboxylate: Contains a tert-butyl group but has a more complex structure with additional functional groups.

Uniqueness

4-Tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione is unique due to its specific arrangement of tert-butyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

106240-92-0

Molekularformel

C16H28O2

Molekulargewicht

252.39 g/mol

IUPAC-Name

4-tert-butyl-2,2,7,7-tetramethyloct-4-ene-3,6-dione

InChI

InChI=1S/C16H28O2/c1-14(2,3)11(13(18)16(7,8)9)10-12(17)15(4,5)6/h10H,1-9H3

InChI-Schlüssel

CFRLFOZUSKAFOI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)C(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.